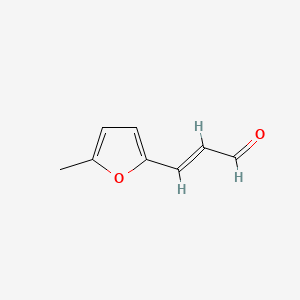

3-(5-甲基-2-呋喃基)丙-2-烯醛

描述

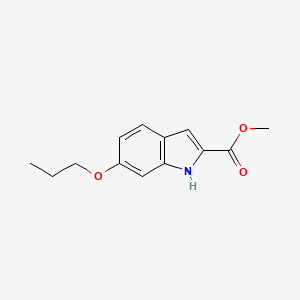

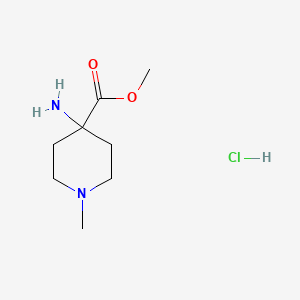

The compound of interest, 3-(5-Methyl-2-furyl)prop-2-enal, is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are significant in chemical synthesis and are found in natural products, pharmaceutical agents, and materials .

Synthesis Analysis

The synthesis of furan compounds, including those similar to 3-(5-Methyl-2-furyl)prop-2-enal, can be achieved through various methods. One approach involves the addition of organometallic reagents to 3-furfural to yield 3-furyl alcohols, which upon oxidative rearrangement, can produce 2-substituted 3-furfurals . Another method includes the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2, leading to the formation of compounds such as 1,1′-bis(5-methyl-2-furyl)ethane . Additionally, the synthesis of 3-(5-Alkyl-4-acetyl(ethoxycarbonyl))-2-propenoates from derivatives of 3-Phenoxy-2-furylmethylene has been reported, which may be relevant to the synthesis of 3-(5-Methyl-2-furyl)prop-2-enal .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can be substituted at various positions to yield a wide range of compounds. For instance, studies have been conducted on the synthesis and steric configurations of various furan compounds, including those with nitro and bromo substituents . The molecular structure of these compounds is often confirmed using spectral methods such as IR, UV, NMR, and mass spectrometry .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. For example, 3-furyl alcohols can undergo oxidative rearrangement to form substituted furans and pyrroles . The reaction of 2-methylfuran with methyl acrylate has been shown to yield unusual products, demonstrating the reactivity of furan compounds with olefins . Furthermore, the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones from 3-(2-furyl)-1-(2-hydroxyaryl)prop-2-enones via hypervalent iodine oxidation has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of substituents on the furan ring can affect properties such as boiling point, melting point, solubility, and reactivity. For example, the introduction of a methyl group at the 5-position of the furan ring, as in 3-(5-Methyl-2-furyl)prop-2-enal, can influence the compound's steric and electronic properties, potentially affecting its reactivity and physical characteristics10. The synthesis and characterization of complexes with furan oximes, including those with a 5-methyl substituent, provide insights into the coordination chemistry and potential applications of these compounds10.

科学研究应用

结构和光谱研究

- 硫代半氨基咔唑衍生物:源自 3-糠醛和 3-(2-呋喃基)丙-2-烯醛的硫代半氨基咔唑的结构和光谱研究揭示了呋喃环与硫代半氨基咔唑部分之间角度的显着差异。这些化合物表现出分子内和分子间氢键,这在其潜在应用中至关重要 (Jouad 等,2002)。

光化学性质

- 光化学反应性:研究压力对包括 3-(2-呋喃基)丙-2-烯-1-酮在内的查耳酮类似物中分子堆积的影响,显示了其在光二聚化反应中的潜力,这在化学合成中很重要 (Bąkowicz 等,2015)。

天然产物和合成

- 天然产物:在包括薰衣草和绿茶在内的各种提取物中发现的一种新的呋喃,在结构上与 3-(5-甲基-2-呋喃基)丙-2-烯醛相关。它的形成涉及羟醛缩合,表明该化合物与天然产物化学相关 (Naef 等,1997)。

配合物形成和催化

- 配合物形成:与 3-(2-呋喃基) 2-丙烯醛肟和 3-(5-甲基 2-呋喃基) 2-丙烯醛肟(与 3-(5-甲基-2-呋喃基)丙-2-烯醛相关)形成的配合物在金属配合物中显示二齿和单齿配位,这在无机和配位化学中很重要 (Bouet & Dugué,1989)。

- 催化烷基化:该化合物用于酸性沸石的催化烷基化反应,证明了其在有机合成和催化中的效用 (Algarra 等,1995)。

质谱分析

- 质谱碎片:对 3-(5-硝基-2-呋喃基)-1,2,4-三唑衍生物(在结构上与 3-(5-甲基-2-呋喃基)丙-2-烯醛相关)的质谱碎片的研究提供了对其分子行为的见解,这在分析化学和材料科学中至关重要 (Kato & Hirao,1972)。

属性

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYLGSWUPMPWLD-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015370 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.004 | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-(5-Methyl-2-furyl)prop-2-enal | |

CAS RN |

5555-90-8, 108576-22-3 | |

| Record name | 2-Propenal, 3-(5-methyl-2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-2-FURYL)PROP-2-ENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

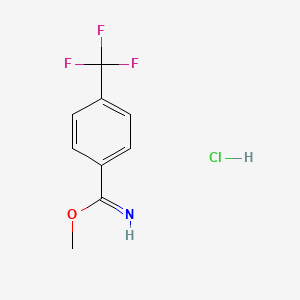

![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)

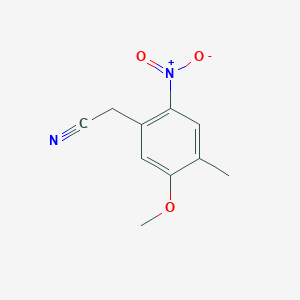

![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)